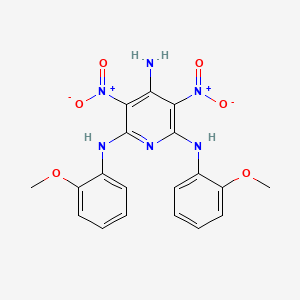
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide, also known as VU6005649, is a small molecule compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can activate sirtuins, a family of enzymes that play a crucial role in regulating cellular homeostasis and aging. Additionally, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can also activate PARP enzymes, which are involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function by increasing the activity of complex I and II of the electron transport chain. This leads to an increase in ATP production and a reduction in oxidative stress. N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which can improve glucose uptake and insulin sensitivity. Furthermore, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can induce autophagy, a cellular process that helps in the removal of damaged proteins and organelles.
実験室実験の利点と制限
The advantages of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its high purity, stability, and specificity towards NAD+ metabolism. However, the limitations of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include its relatively high cost and limited availability. Additionally, the optimal dosage and treatment duration of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide for different diseases are still under investigation.
将来の方向性
For research on N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Moreover, the development of novel analogs of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide with improved pharmacokinetic properties and efficacy is also an area of interest. Finally, the identification of biomarkers that can predict the response to N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide treatment is crucial for its successful translation into clinical practice.
Conclusion:
In conclusion, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves increasing NAD+ availability, which can activate sirtuins and PARP enzymes. N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function, glucose metabolism, and induce autophagy. However, further research is needed to fully understand its therapeutic potential and limitations.
合成法
The synthesis of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide involves a multi-step process that starts with the condensation of 2-chloroquinoline-3-carbaldehyde with N-methylpyrrolidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide.
科学的研究の応用
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function and reduce oxidative stress, which are important factors in the development of neurodegenerative disorders. Furthermore, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic diseases.
特性
IUPAC Name |
N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-24(15-18-10-8-16-6-2-3-7-19(16)23-18)21(26)17-9-11-20(22-14-17)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWANHVFDHXMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)

![3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5105874.png)

![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105903.png)

![4-bromo-2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5105918.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)
![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)

![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)